molecular formula C8H8O4 B8270273 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone CAS No. 29477-54-1

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Cat. No. B8270273
CAS RN: 29477-54-1
M. Wt: 168.15 g/mol
InChI Key: LNZSKFZHPHBUDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone” is a phenolic component of olive oil . It’s also known as 3,4-Dihydroxyacetophenone .


Synthesis Analysis

The compound can be produced biocatalytically using mushroom tyrosinase . The reaction between 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione and various arylidenearylamines forms 3-substituted 4-hydroxy-6-phenyl-3,4-dihydro-2H-1,3-oxazines .


Molecular Structure Analysis

The molecular formula of “1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone” is C8H8O3 . The average mass is 152.147 Da and the monoisotopic mass is 152.047348 Da .


Chemical Reactions Analysis

The compound can be produced from 4-Ethylphenol at 1 mM, which is consumed over 12 min giving 0.23 mM 4-ethylcatechol and 0.36 mM (R/S)-1-(3,4-dihydroxyphenyl) ethanol (ee 0.5 %) .


Physical And Chemical Properties Analysis

The compound is a phenolic component and is associated with the class of organic compounds known as catechols, which contain a 1,2-benzenediol moiety .

Mechanism of Action

While the exact mechanism of action for “1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone” is not specified, it’s worth noting that compounds with similar structures, such as 2-(3,4-Dihydroxyphenyl)Acetic Acid, are known to inhibit certain enzymes .

Safety and Hazards

While specific safety and hazard information for “1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone” is not available, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols .

properties

CAS RN

29477-54-1

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H8O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,9-11H,4H2

InChI Key

LNZSKFZHPHBUDI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CO)O)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 45 g of 4-chloroacetyl-catechol of a purity of ca. 90%, 260 ml of ethanol, 130 ml of water, 38 g of sodium formate and 17 ml (˜21 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 24 hours. Under vacuum a part of the solvents was distilled off. The remaining solution of about 100 ml was acidified by addition of 35.5 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. 200 ml of water were added and the mixture was refluxed for 10 minutes. Upon stirring over night without heating crystals separated. The slurry was filtered by suction and the crystals were washed with 50 ml of cold water. After drying over night at 70° C. at ˜20 mbar the yield of 4-hydroxyacetyl-catechol was 34.2 g with a purity of 89.2% corresponding to a yield of 82.6%. In the mother liquors additional 14% of the product was detected by analysis.
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45 g
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260 mL
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38 g
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17 mL
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130 mL
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200 mL
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Synthesis routes and methods III

Procedure details

A 0.1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 5.05 g of 4-chloroacetyl-catechol of a purity of ca. 99%, 50 ml of water, 2.8 g of sodium formate and 1.55 ml (˜1.9 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 22 hours. The solution was cooled to about 25° C. and acidified by addition of 2 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. The mixture was extracted with ethyl acetate, once with 100 ml then 3 times with 50 ml each. The organic extracts have been back washed 3 times with 30 ml 10% brine. The combined organic phases were dried with sodium sulfate, filtered and evaporated at reduced pressure at 40° C. This resulted in a light tan solid crystalline product of 4.56 g of 97.4% purity corresponding to a yield of 98.9%.
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5.05 g
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50 mL
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2.8 g
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1.55 mL
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2 g
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Synthesis routes and methods IV

Procedure details

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 50.5 g of 4-chloroacetyl-catechol of a purity of ca. 99%, 500 ml of water, 28 g of sodium formate and 15.5 ml (˜19 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 22 hours. The solution was cooled to about 25° C. and acidified by addition of 36.6 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. The mixture was extracted with ethyl acetate, once with 1 l then 3 times with 0.5 l each. The organic extracts have been back washed 3 times with 300 ml 10% brine. The combined organic phases were dried with sodium sulfate, filtered and evaporated at reduced pressure at 40° C. and dried at 45° C. at ˜0.5 mbar. This resulted in a light tan solid crystalline product of 44.63 g of 96.4% purity corresponding to a yield of 95.9%. Analyses showed this material to have a contamination of 0.12% sodium ions and 0.03% chloride ions.
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50.5 g
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28 g
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15.5 mL
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500 mL
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36.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
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1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
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1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
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1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

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